molecular formula C23H16N4O5S B12375159 VEGFR-2/c-Met-IN-1

VEGFR-2/c-Met-IN-1

Cat. No.: B12375159
M. Wt: 460.5 g/mol
InChI Key: PGDNXOPWONVEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VEGFR-2/c-Met-IN-1 is a dual tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). These receptors are critical mediators of tumor angiogenesis, proliferation, and metastasis. This compound exhibits inhibitory activity against VEGFR-2 and c-Met with IC50 values of 138 nM and 74 nM, respectively, demonstrating potent antitumor effects in preclinical studies .

Properties

Molecular Formula

C23H16N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33)

InChI Key

PGDNXOPWONVEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2/c-Met-IN-1 typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

VEGFR-2/c-Met-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific chemical transformations. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

VEGFR-2/c-Met-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

VEGFR-2/c-Met-IN-1 exerts its effects by binding to the ATP-binding sites of both VEGFR-2 and c-Met receptors. This binding inhibits the kinase activity of these receptors, thereby blocking the downstream signaling pathways involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 prevents the formation of new blood vessels, while the inhibition of c-Met disrupts cell proliferation and survival signals .

Comparison with Similar Compounds

Sorafenib

  • VEGFR-2 Inhibition : Sorafenib is a benchmark VEGFR-2 inhibitor with an IC50 of 48.16 nM , outperforming this compound in single-target potency . However, it lacks c-Met inhibition, limiting its efficacy in c-Met-driven tumors.
  • Cytotoxicity: While less cytotoxic than compound 8d in hepatocellular carcinoma (HepG2 IC50 = 48.16 nM vs. 8d’s 2.43 µM), its mechanism is primarily antiangiogenic .

Compound 8d

  • VEGFR-2 Inhibition : IC50 = 55.4 nM , slightly weaker than sorafenib but stronger than this compound .
  • Cytotoxicity : Exhibits superior antiproliferative effects (IC50 = 2.43–3.43 µM across three cancer lines) compared to sorafenib, likely due to apoptosis induction and cell-cycle arrest .

c-met-IN-1

  • c-Met Inhibition : IC50 = 1.1 nM , making it 67-fold more potent than this compound for c-Met . However, its single-target design may limit utility in heterogeneous tumors.

Foretinib

  • Dual Inhibition : Molecular docking studies reveal Foretinib’s binding mode to VEGFR-2 is comparable to this compound (RMSD = 1.01–1.2 Å), validating its use as a reference standard .

Advantages of Dual Inhibition

This compound’s dual mechanism addresses crosstalk between angiogenesis (VEGFR-2) and metastatic pathways (c-Met), which single-target agents like sorafenib or c-met-IN-1 cannot . While its VEGFR-2 IC50 is higher than sorafenib’s, its c-Met inhibition (IC50 = 74 nM) provides a synergistic antitumor effect, as demonstrated in compound 8d’s cytotoxicity despite moderate VEGFR-2 activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.